![molecular formula C14H15FN6O2S B2680267 N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide CAS No. 313362-36-6](/img/structure/B2680267.png)
N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrazole and a triazole ring, both of which are nitrogen-containing heterocycles . Pyrazoles and triazoles are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, have been synthesized by alkylation processes of pyrazoles .
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that mixed-ligand copper(II)-sulfonamide complexes exhibit significant anticancer activity. The study by González-Álvarez et al. (2013) highlights the effect of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes were tested in vitro, showing the potential for cell death mainly by apoptosis, with one complex being particularly effective against human tumor cells (González-Álvarez et al., 2013).
COX-2 Inhibition
Sulfonamide derivatives have been explored for their potential as selective COX-2 inhibitors, which is crucial for developing treatments for conditions like arthritis and pain. Hashimoto et al. (2002) discovered a potent, highly selective, and orally active COX-2 inhibitor, demonstrating the compound's efficacy in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial and Antifungal Activities
Compounds bearing the sulfonamide moiety have shown promising antimicrobial and antifungal activities. A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, revealing significant antimicrobial effectiveness against both Gram-negative and Gram-positive bacteria, as well as antifungal activity (Hassan, 2013).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been reported by Pişkin et al. (2020). These compounds exhibit high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in photodynamic therapy, a promising approach for cancer treatment (Pişkin et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The use of sulfonamide groups in the synthesis of novel heterocyclic compounds has been explored for potential applications in medicinal chemistry and drug development. Khodairy et al. (2016) utilized 4-toluenesulfonamide as a building block for the synthesis of novel triazepines, pyrimidines, and azoles, demonstrating the compound's versatility in organic synthesis (Khodairy et al., 2016).
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2S/c1-9-8-10(2)20(18-9)14-17-16-11(3)21(14)19-24(22,23)13-6-4-12(15)5-7-13/h4-8,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQIFSDSVRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2NS(=O)(=O)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



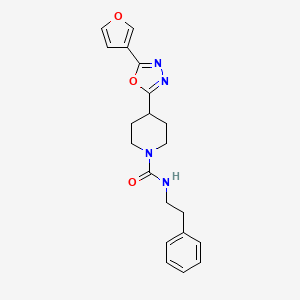
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2680188.png)
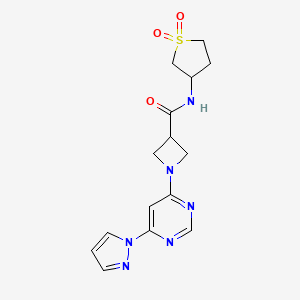

![2-(sec-butylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2680193.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2680198.png)
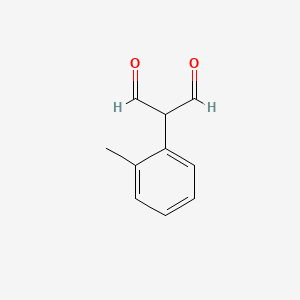
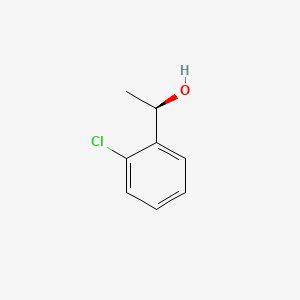

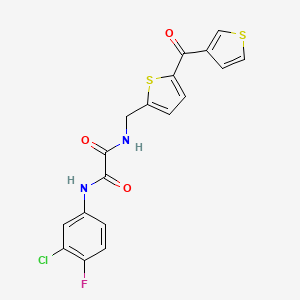
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)